molecular formula C9H7BrF2O2 B8194701 Methyl 4-bromo-3-(difluoromethyl)benzoate

Methyl 4-bromo-3-(difluoromethyl)benzoate

Cat. No.: B8194701
M. Wt: 265.05 g/mol
InChI Key: DVIUYXNLLVZDJM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(difluoromethyl)benzoate is a fluorinated aromatic ester characterized by a bromine substituent at the para position and a difluoromethyl group at the meta position of the benzene ring (Figure 1). This compound belongs to the class of alkyl benzoates, which are widely utilized in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric properties . The difluoromethyl group (-CF₂H) introduces unique stereoelectronic effects, influencing reactivity, solubility, and metabolic stability .

Properties

IUPAC Name

methyl 4-bromo-3-(difluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIUYXNLLVZDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-(difluoromethyl)benzoate typically involves the bromination and difluoromethylation of methyl benzoate derivatives. One common method includes the following steps:

    Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.

    Difluoromethylation: The brominated intermediate is then subjected to difluoromethylation using difluoromethylating agents like difluoromethyl iodide (CF2HI) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(difluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The difluoromethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: Methyl 4-bromo-3-(difluoromethyl)benzyl alcohol.

    Oxidation: 4-bromo-3-(difluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(difluoromethyl)benzoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The substituents on the benzoate scaffold significantly alter physicochemical properties. Key analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of Methyl 4-bromo-3-(difluoromethyl)benzoate with Analogs

Compound Name Substituents (Position) CAS Number Key Features
This compound Br (4), -CF₂H (3) N/A* Moderate electron-withdrawing effects, enhanced lipophilicity
Methyl 4-bromo-3-(trifluoromethyl)benzoate Br (4), -CF₃ (3) N/A Stronger electron-withdrawing effects, higher stability
Methyl 4-bromo-3-(bromomethyl)benzoate Br (4), -CH₂Br (3) 142031-67-2 Higher reactivity due to bromomethyl group
Methyl 4-[4-(difluoromethyl)phenyl]benzoate -C₆H₃(CF₂H) (4), -COOCH₃ (1) N/A Extended conjugation, tailored optical properties
Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in Methyl 4-bromo-3-(trifluoromethyl)benzoate exerts stronger inductive effects compared to the difluoromethyl (-CF₂H) group, enhancing metabolic resistance but reducing solubility .
  • Reactivity : The bromomethyl (-CH₂Br) substituent in Methyl 4-bromo-3-(bromomethyl)benzoate increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the difluoromethyl analog .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Property This compound Methyl 4-bromo-3-(trifluoromethyl)benzoate Methyl 4-bromo-3-(bromomethyl)benzoate
Molecular Weight (g/mol) ~261.0 ~277.0 ~307.9
LogP (Predicted) ~2.8 ~3.2 ~3.5
Dipole Moment (Debye) Moderate (CF₂H polarity) High (CF₃ polarity) Low (CH₂Br non-polarity)
Solubility in Ethyl Acetate High Moderate Low
  • Spectroscopic Behavior: The solvatochromic effects observed in analogous benzoates (e.g., methyl benzoate derivatives) suggest that the difluoromethyl group may cause redshifted absorbance due to its electron-withdrawing nature, similar to trifluoromethyl analogs but less pronounced .
  • Thermal Stability: Fluorinated analogs like Methyl 4-[4-(difluoromethyl)phenyl]benzoate exhibit improved thermal stability compared to non-fluorinated derivatives, a trait likely shared by the target compound .

Biological Activity

Methyl 4-bromo-3-(difluoromethyl)benzoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom and a difluoromethyl group, which enhances its lipophilicity and biological interaction potential. The molecular formula is C9H7BrF2O2C_9H_7BrF_2O_2, and its molecular weight is approximately 265.06 g/mol.

PropertyValue
Molecular FormulaC₉H₇BrF₂O₂
Molecular Weight265.06 g/mol
Functional GroupsBromine, Difluoromethyl

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The difluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with enzymes and receptors.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It may interact with cellular receptors, influencing signal transduction pathways associated with various physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM .
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial properties .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Biological Activity
Methyl 4-bromo-3-methylbenzoateMethyl group instead of difluoromethylModerate anti-inflammatory effects
Methyl 4-bromo-3-(trifluoromethyl)benzoateTrifluoromethyl groupEnhanced cytotoxicity against cancer cells
Methyl 4-chloro-3-(difluoromethyl)benzoateChlorine instead of bromineLower antimicrobial activity

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